Cas no 279262-15-6 (4-(2-Ethoxyethoxy)phenylboronic acid)

4-(2-Ethoxyethoxy)phenylboronic acid is a boronic acid derivative featuring an ethoxyethoxy substituent, enhancing its solubility and reactivity in cross-coupling reactions. This compound is particularly useful in Suzuki-Miyaura couplings, where its electron-rich aromatic ring and stable boronic acid group facilitate efficient bond formation with aryl halides. The ethoxyethoxy side chain improves compatibility with polar solvents, broadening its applicability in aqueous or mixed-phase systems. It is commonly employed in pharmaceutical and materials science research for constructing complex biaryl structures. The compound’s stability under mild conditions and consistent performance make it a reliable reagent for synthetic organic chemistry applications.
4-(2-Ethoxyethoxy)phenylboronic acid structure
279262-15-6 structure
Product Name:4-(2-Ethoxyethoxy)phenylboronic acid
CAS No:279262-15-6
MF:C10H15BO4
MW:210.034703493118
MDL:MFCD12174699
CID:1039294
Update Time:2025-05-25

4-(2-Ethoxyethoxy)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(2-Ethoxyethoxy)phenyl)boronic acid
    • 4-(2-Ethoxyethoxy)phenylboronic acid
    • [4-(2-ethoxyethoxy)phenyl]boronic acid
    • V4880
    • ST24020470
    • MDL: MFCD12174699
    • Inchi: 1S/C10H15BO4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3
    • InChI Key: CPKQGDUGMWMRNE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(B(O)O)=CC=1)CCOCC

Computed Properties

  • Exact Mass: 210.10600
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 158
  • Topological Polar Surface Area: 58.9

Experimental Properties

  • PSA: 58.92000
  • LogP: -0.21830

4-(2-Ethoxyethoxy)phenylboronic acid Pricemore >>

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4-(2-Ethoxyethoxy)phenylboronic acid Production Method

Additional information on 4-(2-Ethoxyethoxy)phenylboronic acid

4-(2-Ethoxyethoxy)phenylboronic Acid: A Comprehensive Overview

The compound 4-(2-Ethoxyethoxy)phenylboronic acid, also known by its CAS number 279262-15-6, is a versatile and significant molecule in the field of organic chemistry. This compound has garnered considerable attention due to its unique properties and wide-ranging applications in various scientific domains. The 4-(2-Ethoxyethoxy)phenylboronic acid structure is characterized by a phenyl ring substituted with a boronic acid group and an ethoxyethoxy substituent, which imparts it with distinct chemical reactivity and functional versatility.

Recent advancements in chemical synthesis have highlighted the importance of 4-(2-Ethoxyethoxy)phenylboronic acid as a key intermediate in the construction of complex molecular architectures. Its ability to undergo Suzuki-Miyaura coupling reactions has made it an invaluable tool in the development of biologically active compounds and advanced materials. The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling process, allows for the formation of carbon-carbon bonds between boronic acids and aryl halides, enabling the creation of diverse aromatic systems with high precision.

One of the most notable applications of 4-(2-Ethoxyethoxy)phenylboronic acid lies in its role as a building block in drug discovery. Researchers have utilized this compound to synthesize potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The ethoxyethoxy substituent on the phenyl ring enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmacological studies. Recent studies have demonstrated its potential as a lead compound in the development of kinase inhibitors, which are crucial for treating conditions such as chronic myeloid leukemia.

In addition to its medicinal applications, 4-(2-Ethoxyethoxy)phenylboronic acid has found utility in materials science. Its ability to participate in cross-coupling reactions has facilitated the synthesis of advanced polymers and organic semiconductors. These materials exhibit improved electronic properties, making them suitable for applications in flexible electronics and optoelectronic devices. The integration of 4-(2-Ethoxyethoxy)phenylboronic acid into polymer frameworks has been shown to enhance charge transport efficiency, a critical factor in the performance of organic light-emitting diodes (OLEDs) and solar cells.

The synthesis of 4-(2-Ethoxyethoxy)phenylboronic acid involves a multi-step process that typically begins with the preparation of the corresponding aryl bromide or iodide. This is followed by a palladium-mediated coupling reaction with a boronic acid reagent. Recent innovations in catalytic systems have significantly improved the efficiency and selectivity of these reactions, enabling large-scale production of 4-(2-Ethoxyethoxy)phenylboronic acid for both academic and industrial purposes.

From an environmental perspective, researchers have explored greener synthesis routes for 4-(2-Ethoxyethoxy)phenylboronic acid, aiming to reduce waste generation and energy consumption. The use of microwave-assisted synthesis and continuous flow reactors has emerged as promising approaches to achieve sustainable production methods. These advancements not only enhance the eco-friendliness of the synthesis process but also contribute to cost-effective manufacturing strategies.

In conclusion, 4-(2-Ethoxyethoxy)phenylboronic acid stands out as a pivotal molecule in contemporary organic chemistry. Its unique structure, coupled with its reactivity and functional diversity, positions it as an essential component in drug discovery, materials science, and chemical synthesis. As research continues to uncover new applications and optimize synthetic methodologies, this compound will undoubtedly remain at the forefront of scientific innovation.

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